Cas no 57626-72-9 (1,3-Dioxolane-4-methanol, α,2,2-trimethyl-, (αR,4R)-rel-)

1,3-Dioxolane-4-methanol, α,2,2-trimethyl-, (αR,4R)-rel- is a chiral dioxolane derivative with a stereochemically defined structure, making it valuable for asymmetric synthesis and pharmaceutical applications. The compound features a rigid dioxolane ring and a hydroxymethyl group, offering functional versatility in organic transformations. Its (αR,4R)-relative configuration ensures high enantioselectivity in reactions, particularly in the synthesis of biologically active molecules. The α,2,2-trimethyl substitution enhances steric control, improving selectivity in catalytic processes. This compound is commonly employed as a building block for complex chiral intermediates, leveraging its stability and reactivity under mild conditions. Its well-defined stereochemistry and functional group compatibility make it a reliable choice for fine chemical and medicinal chemistry research.
1,3-Dioxolane-4-methanol, α,2,2-trimethyl-, (αR,4R)-rel- structure
57626-72-9 structure
Product name:1,3-Dioxolane-4-methanol, α,2,2-trimethyl-, (αR,4R)-rel-
CAS No:57626-72-9
MF:C7H14O3
Molecular Weight:146.184262752533
CID:5892063
PubChem ID:12241285

1,3-Dioxolane-4-methanol, α,2,2-trimethyl-, (αR,4R)-rel- 化学的及び物理的性質

名前と識別子

    • 1,3-Dioxolane-4-methanol, α,2,2-trimethyl-, (αR,4R)-rel-
    • YJZDTHNWQIMGBF-PHDIDXHHSA-N
    • SCHEMBL1487007
    • EN300-708702
    • (1R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol
    • (1R)-1-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanol
    • 57626-72-9
    • インチ: 1S/C7H14O3/c1-5(8)6-4-9-7(2,3)10-6/h5-6,8H,4H2,1-3H3/t5-,6-/m1/s1
    • InChIKey: YJZDTHNWQIMGBF-PHDIDXHHSA-N
    • SMILES: O1C[C@H]([C@@H](C)O)OC1(C)C

計算された属性

  • 精确分子量: 146.094294304g/mol
  • 同位素质量: 146.094294304g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 122
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.7Ų
  • XLogP3: 0.2

じっけんとくせい

  • 密度みつど: 1.027±0.06 g/cm3(Predicted)
  • Boiling Point: 193.4±15.0 °C(Predicted)
  • 酸度系数(pKa): 14.27±0.20(Predicted)

1,3-Dioxolane-4-methanol, α,2,2-trimethyl-, (αR,4R)-rel- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-708702-1.0g
(1R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol
57626-72-9
1g
$0.0 2023-06-06

1,3-Dioxolane-4-methanol, α,2,2-trimethyl-, (αR,4R)-rel- 関連文献

1,3-Dioxolane-4-methanol, α,2,2-trimethyl-, (αR,4R)-rel-に関する追加情報

Chemical Profile of 1,3-Dioxolane-4-methanol, α,2,2-trimethyl-, (αR,4R)-rel- (CAS No. 57626-72-9)

The compound 1,3-Dioxolane-4-methanol, α,2,2-trimethyl-, (αR,4R)-rel-, identified by its CAS number 57626-72-9, is a specialized organic molecule with a unique structural framework that has garnered attention in the field of chemical biology and pharmaceutical research. This compound belongs to the dioxolane class of heterocyclic ethers, characterized by a three-membered oxygen-containing ring fused to a six-membered carbon ring. The presence of multiple stereocenters and functional groups makes this molecule of significant interest for its potential applications in synthetic chemistry and drug development.

Structurally, the molecule features an α,2,2-trimethyl substitution pattern on the dioxolane ring, which imparts specific steric and electronic properties. The stereochemistry is defined by the configuration (αR,4R)-rel, indicating the relative arrangement of the substituents around the stereocenters. This precise stereochemical control is crucial in medicinal chemistry, as it can significantly influence the biological activity and pharmacokinetic properties of a compound. The (αR,4R)-rel configuration suggests that this enantiomer may exhibit distinct interactions with biological targets compared to its stereoisomers.

In recent years, there has been growing interest in dioxolane derivatives due to their versatile reactivity and potential utility as building blocks in organic synthesis. The 1,3-Dioxolane-4-methanol moiety serves as a valuable scaffold for constructing more complex molecules. Its ability to participate in various chemical transformations, such as nucleophilic addition reactions and ring-opening polymerizations, makes it a preferred choice for synthetic chemists seeking to develop novel compounds.

One of the most compelling aspects of this compound is its potential application in the synthesis of chiral auxiliaries and ligands. Chiral molecules are essential in asymmetric synthesis, where they can direct reactions to produce enantiomerically pure products. The αR configuration of this dioxolane derivative could be leveraged to design effective chiral catalysts or auxiliaries that facilitate the construction of complex stereocenters in drug candidates. Such advancements are critical for developing enantiomerically pure pharmaceuticals with improved efficacy and reduced side effects.

Recent studies have highlighted the role of dioxolane-based compounds in medicinal chemistry. For instance, researchers have explored their use as intermediates in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The 1,3-Dioxolane-4-methanol core provides a stable platform that can be functionalized to introduce various pharmacophores. This flexibility has allowed scientists to design molecules with tailored biological activities.

The stereochemical integrity of this compound is also relevant in materials science. Dioxolane derivatives have been investigated for their potential use in polymer chemistry and as monomers for creating functional materials. The (αR,4R)-rel configuration may influence the physical properties of polymers derived from this compound, such as their thermal stability or solubility. Such characteristics are crucial for developing advanced materials with specific applications in electronics or biomedicine.

From a synthetic chemistry perspective, the reactivity of 1,3-Dioxolane-4-methanol, α,2,2-trimethyl-, (αR,4R)-rel- offers opportunities for innovative synthetic strategies. The methanol group at position 4 can undergo various transformations, including esterification or etherification reactions, which can expand its utility as a synthetic intermediate. Additionally, the trimethyl substitution pattern enhances its stability while maintaining sufficient reactivity for further functionalization.

The growing body of research on dioxolane derivatives underscores their significance in modern chemistry. As synthetic methodologies continue to evolve, compounds like this one will play an increasingly important role in drug discovery and material science. Their unique structural features and stereochemical properties make them valuable tools for chemists seeking to develop novel therapeutics and advanced materials.

In conclusion,1,3-Dioxolane-4-methanol, particularly its (αR,4R)-rel stereoisomer with CAS number 57626-72-9, represents a promising compound with diverse applications across multiple scientific disciplines. Its structural complexity and functional versatility position it as a key intermediate for synthetic chemists working on pharmaceuticals and advanced materials. As research progresses,this molecule is likely to contribute significantly to advancements in chemical biology and medicinal chemistry.

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